![molecular formula C14H19N5O B1384395 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one CAS No. 1350989-10-4](/img/structure/B1384395.png)
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Overview
Description
The compound “2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one” is a pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific molecular structure of this compound is not provided in the available literature.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrazole derivatives are known to undergo a variety of chemical reactions .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The structure of the compound indicates potential activity in medicinal chemistry. Its pyrazole and pyrimidinone moieties are often seen in pharmacologically active molecules. This suggests that it could be used as a scaffold for developing new therapeutic agents, particularly as a kinase inhibitor which could be beneficial in cancer treatment .
Agriculture: Development of Agrochemicals
In agriculture, compounds with pyrazole derivatives have been explored for their herbicidal properties. The tert-butyl group attached to the pyrazole could enhance the compound’s lipophilicity, potentially improving its activity as an agrochemical .
Material Science: Organic Semiconductor Precursor
The compound’s rigid and planar structure makes it a candidate for use in material science, particularly as a precursor for organic semiconductors. These materials are crucial for developing flexible electronic devices .
Environmental Science: Pollutant Degradation
Pyrazole derivatives can be involved in environmental science as catalysts for the degradation of pollutants. Their nitrogen-rich structure may facilitate the breakdown of harmful organic compounds in water treatment processes .
Chemical Synthesis: Building Block for Heterocyclic Compounds
Due to the presence of multiple reactive sites, this compound can serve as a versatile building block for the synthesis of various heterocyclic compounds. These compounds are essential in a wide range of chemical reactions and applications .
Analytical Chemistry: Chromatographic Studies
The compound’s unique structure could be used in analytical chemistry for chromatographic studies, helping to develop new methods for the separation and analysis of complex mixtures .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used to study enzyme inhibition, given its potential to interact with biological macromolecules. This could lead to insights into the design of enzyme inhibitors for therapeutic use .
Nanotechnology: Nanomaterial Synthesis
Lastly, in nanotechnology, the compound’s framework could be utilized in the synthesis of nanomaterials, potentially leading to the development of novel drug delivery systems or diagnostic tools .
properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)10-7-11(15)19(18-10)13-16-9-6-4-5-8(9)12(20)17-13/h7H,4-6,15H2,1-3H3,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAZDVWVSWOXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=NC3=C(CCC3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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